2,4-二氟-D-苯丙氨酸

描述

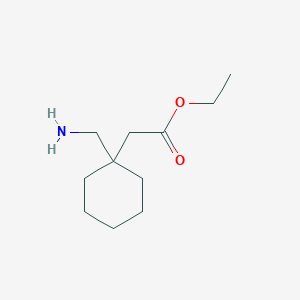

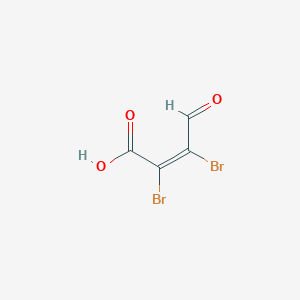

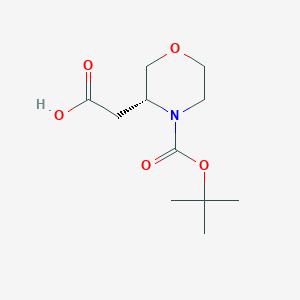

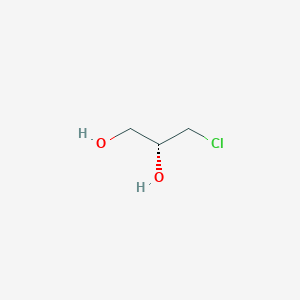

2,4-Difluoro-D-Phenylalanine is a derivative of the amino acid phenylalanine with two fluorine atoms substituted at the 2 and 4 positions of the aromatic ring. This modification can potentially alter the physical and chemical properties of the amino acid, making it of interest in the synthesis of peptides and in the study of protein interactions.

Synthesis Analysis

The synthesis of derivatives of difluoromethylated phenylalanine, such as 4-phosphono(difluoromethyl)-D,L-phenylalanine, has been reported for the purpose of creating nonhydrolyzable phosphotyrosyl peptide analogues . These analogues are designed to mimic the structure of phosphotyrosine, which plays a critical role in cellular signaling. The synthesis involves the use of either Boc or Fmoc-amino protection, which are common protecting groups in peptide synthesis, allowing for the incorporation of these derivatives into peptides via solid-phase synthesis .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-D-Phenylalanine is characterized by the presence of the difluoromethyl group, which can significantly influence the electronic properties of the phenyl ring. The introduction of fluorine atoms can increase the acidity of the adjacent functional groups and alter the hydrogen bonding capabilities of the amino acid .

Chemical Reactions Analysis

The reactivity of difluorophenylalanine derivatives in chemical reactions is tailored for specific applications. For instance, the ethyl groups on 4-[(diethylphosphono)difluoromethyl]-D,L-phenylalanine can be efficiently removed using SN2-type acidic reagents, which is a crucial step in the synthesis of SH2-binding peptides . Additionally, the reaction of 1,5-difluoro-2,4-dinitrobenzene with DL-phenylalanine has been used to prepare monofunctional, bifunctional, and mixed bifunctional amino acid derivatives, which are characterized by elementary analysis and chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-D-Phenylalanine derivatives are influenced by the presence of the difluoromethyl group. For example, the introduction of fluorine atoms can affect the acid-base properties of the amino acid, as seen in the higher pKa2 value of phosphonic acids compared to phosphates . The photophysical properties of novel fluorescent 4,5-diarylimidazolyl-phenylalanines have been evaluated, indicating strong interactions with metal ions, which suggests potential applications in chemosensory peptidic frameworks . The synthetic utility of these derivatives has been demonstrated in the solid-phase synthesis of peptides containing hydrolytically stable analogs of O-phosphotyrosine .

科学研究应用

-

Pharmaceutical Applications

- Summary of Application : Fluorinated phenylalanines, including 2,4-Difluoro-D-Phenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors as well as therapeutic agents .

- Methods of Application : The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This is achieved through various synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of phenylalanines .

- Results or Outcomes : The replacement of hydrogen by fluorine in these compounds has been used to improve the biophysical and chemical properties of bioactives . They have played an important role as enzyme inhibitors as well as therapeutic agents .

-

Topography Imaging of Tumor Ecosystems Using PET

- Summary of Application : Fluorinated phenylalanines, including 2,4-Difluoro-D-Phenylalanine, have been used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .

- Results or Outcomes : The outcomes of such applications would be detailed images of tumor ecosystems, providing valuable information for diagnosis and treatment planning .

The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains . Therefore, while specific applications may not be readily available, the potential for diverse applications in various fields of research is vast.

The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains . Therefore, while specific applications may not be readily available, the potential for diverse applications in various fields of research is vast.

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426490 | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-D-Phenylalanine | |

CAS RN |

266360-60-5 | |

| Record name | D-Phenylalanine, 2,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)